1-([2,4'-Bipyridin]-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea
Description
Properties
IUPAC Name |
1-[(2-pyridin-4-ylpyridin-3-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O/c20-19(21,22)15-5-1-2-6-16(15)26-18(27)25-12-14-4-3-9-24-17(14)13-7-10-23-11-8-13/h1-11H,12H2,(H2,25,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLVFFZKXKIIEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([2,4’-Bipyridin]-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves the reaction of 2,4’-bipyridine-3-methanol with 2-(trifluoromethyl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-([2,4’-Bipyridin]-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized bipyridine derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
1-([2,4’-Bipyridin]-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1-([2,4’-Bipyridin]-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets and pathways. The bipyridine moiety can coordinate with metal ions, influencing various biochemical processes. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares the target compound with structurally related urea derivatives:
Key Observations:
- Bipyridinyl vs.
- Substituent Position : The 2-(trifluoromethyl)phenyl group in the target compound differs from the 3-(trifluoromethyl)phenyl group in Compound 83. Substituent position significantly impacts receptor selectivity and potency in urea derivatives .
Pharmacological Implications
- The target compound’s bipyridinyl group could modulate this activity by altering target engagement .
- TRPV1 Antagonism : A-425619, a TRPV1 antagonist, shares a trifluoromethylbenzyl group. This highlights the role of trifluoromethyl groups in targeting ion channels, a possible avenue for the target compound .
Physicochemical Properties
- Molecular Weight and Solubility : The target compound’s estimated molecular weight (~348 g/mol) is lower than thiazole-containing analogs (e.g., 8j, 412.1 g/mol), suggesting better solubility. Methoxy or ethoxy substituents in analogs (e.g., ) may further enhance solubility through polar interactions.
- Trifluoromethyl Effects : The electron-withdrawing trifluoromethyl group improves metabolic stability and membrane permeability across analogs .
Biological Activity
1-([2,4'-Bipyridin]-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Molecular Characteristics
- Molecular Weight: 320.29 g/mol
- CAS Number: 131926-99-3
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The bipyridine moiety contributes to its ability to chelate metal ions, which may enhance its pharmacological effects.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated that it exhibits cytotoxic effects against several cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT116 (colon cancer)
- A549 (lung cancer)
Efficacy Data:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 8.55 ± 0.35 |
| HCT116 | 7.01 ± 0.60 |
| A549 | 14.31 ± 0.90 |
The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation, potentially through the modulation of key signaling pathways such as the PI3K/Akt pathway.
Kinase Inhibition
The compound has shown promising results as a kinase inhibitor. It was observed to inhibit various kinases involved in cancer progression:
- Aurora-A Kinase : IC50 = 0.067 µM
- CDK2 : IC50 = 25 nM
These findings suggest that the compound could serve as a lead for developing targeted cancer therapies.
Case Studies
- Study on MCF-7 Cells : A detailed study evaluated the effects of the compound on MCF-7 cells, revealing that it significantly reduced cell viability in a dose-dependent manner while promoting apoptotic markers such as cleaved PARP and caspase activation.
- In Vivo Models : Preliminary animal studies indicated that administration of the compound led to tumor size reduction in xenograft models, reinforcing its potential as an anticancer agent.
Safety and Toxicology
Toxicological assessments are crucial for understanding the safety profile of any new compound. Initial studies indicate that this compound has a moderate toxicity profile, with no significant adverse effects observed at therapeutic doses in preliminary animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
